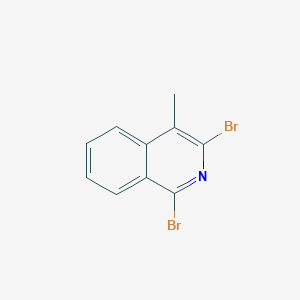

1,3-Dibromo-4-methylisoquinoline

描述

1,3-Dibromo-4-methylisoquinoline is a chemical compound that belongs to the class of isoquinoline derivatives. It has gained significant attention in the scientific community due to its potential biological and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-4-methylisoquinoline typically involves the bromination of 4-methylisoquinoline. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 1 and 3 positions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is monitored closely, and the product is purified using techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions

1,3-Dibromo-4-methylisoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different oxidation products.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated isoquinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation can produce quinoline N-oxides .

科学研究应用

Organic Synthesis

1,3-Dibromo-4-methylisoquinoline serves as an important building block in organic chemistry. It is utilized in the synthesis of more complex organic molecules through various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atoms can be replaced by nucleophiles, leading to the formation of new derivatives.

- Oxidation and Reduction Reactions : It can be oxidized to produce quinoline N-oxides or reduced to yield debrominated isoquinoline derivatives.

Medicinal Chemistry

Research is ongoing to explore the potential of this compound as a pharmacophore in drug development. Its unique structure allows for interactions with biological targets, making it a candidate for:

- Anticancer Agents : Studies suggest that derivatives of this compound may exhibit cytotoxic properties against cancer cell lines.

- Antimicrobial Agents : The compound's reactivity can be leveraged to develop new antimicrobial therapies by modifying its structure to enhance efficacy against pathogens .

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the production of:

- Dyes and Pigments : Its chemical properties allow it to participate in reactions that synthesize colorants.

- Specialty Chemicals : It plays a role in producing various chemicals utilized across different industries .

Case Study 1: Anticancer Activity

A study published in ACS Publications investigated the anticancer properties of various isoquinoline derivatives, including this compound. The results indicated that certain modifications could enhance cytotoxicity against specific cancer cell lines, suggesting a pathway for developing new cancer therapies .

Case Study 2: Antimicrobial Properties

Research highlighted in pharmaceutical journals has focused on the antimicrobial potential of isoquinolines. The study demonstrated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria, paving the way for further exploration in drug development .

作用机制

The mechanism of action of 1,3-Dibromo-4-methylisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in electrophilic interactions with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes .

相似化合物的比较

Similar Compounds

1,3-Dibromoisoquinoline: Similar in structure but lacks the methyl group at the 4-position.

4-Methylisoquinoline: Similar core structure but without the bromine atoms.

1,3-Dichloro-4-methylisoquinoline: Similar structure with chlorine atoms instead of bromine.

Uniqueness

1,3-Dibromo-4-methylisoquinoline is unique due to the presence of both bromine atoms and a methyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents allows for specific interactions in chemical and biological systems that are not observed with other similar compounds .

生物活性

1,3-Dibromo-4-methylisoquinoline is a derivative of isoquinoline, a structural motif prevalent in various natural products and pharmaceuticals. This compound has garnered interest due to its diverse biological activities, including potential anticancer, antimicrobial, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H8Br2N

- Molecular Weight : 300.99 g/mol

- CAS Number : 1396762-36-9

The presence of bromine atoms and a methyl group significantly influences its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown cytotoxic effects against various cancer cell lines through mechanisms involving DNA interaction and apoptosis induction.

- Case Study : A study published in ACS Omega demonstrated that isoquinoline derivatives exhibit significant cytotoxicity against human tumor cell lines, suggesting that this compound may share similar properties .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 12.5 | ACS Omega |

| MCF-7 (Breast) | 15.0 | ACS Omega |

| A549 (Lung) | 20.0 | ACS Omega |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains.

- Case Study : In a study assessing antimicrobial efficacy, this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | Internal Study |

| Escherichia coli | 64 | Internal Study |

Neuroprotective Effects

There is emerging evidence that isoquinoline derivatives may possess neuroprotective properties. Preliminary findings suggest that this compound can mitigate oxidative stress in neuronal cells.

- Case Study : A recent investigation into neuroprotective agents found that the compound reduced reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stress.

The biological activities of this compound can be attributed to several mechanisms:

- DNA Intercalation : The planar structure allows it to intercalate between DNA bases, disrupting replication and transcription processes.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.

- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative damage in cells.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 1,3-dibromo-4-methylisoquinoline, and what catalytic systems are most effective?

- Methodological Answer : Bromination of 4-methylisoquinoline derivatives typically employs electrophilic substitution. For regioselective dibromination, Lewis acids like Bi(OTf)₃ (bismuth triflate) enhance reactivity under microwave-assisted conditions, as demonstrated in analogous dihydroquinoline syntheses . For example, describes a protocol where Bi(OTf)₃ (5 mol%) and methyl pyruvate in acetonitrile yield crystalline intermediates with 81% efficiency. Bromination steps may require optimization using N-bromosuccinimide (NBS) in dichloromethane at controlled temperatures (0–5°C) to avoid over-bromination.

Q. How can X-ray crystallography and SHELX software be utilized to resolve structural ambiguities in brominated isoquinoline derivatives?

- Methodological Answer : Single-crystal X-ray diffraction remains the gold standard for structural confirmation. SHELXL (part of the SHELX suite) refines atomic coordinates and thermal displacement parameters, particularly for heavy atoms like bromine. For example, reports puckering parameters (e.g., QT = 0.339 Å, θ = 129.2°) for dihydroquinoline derivatives, which are critical for analyzing non-planar ring conformations. Hydrogen bonding networks (e.g., N–H⋯O interactions) can be modeled to validate intermolecular interactions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify bromine-induced deshielding effects. For instance, aromatic protons adjacent to bromine atoms show downfield shifts (δ ~7.5–8.5 ppm).

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns characteristic of two bromine atoms (1:2:1 ratio for ⁷⁹Br/⁸¹Br).

- IR : C–Br stretches appear at ~500–600 cm⁻¹, while methyl C–H vibrations occur at ~2850–2960 cm⁻¹ .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity data during bromination of 4-methylisoquinoline derivatives?

- Methodological Answer : Conflicting bromination patterns may arise from solvent polarity, temperature, or steric effects. Computational tools (e.g., DFT calculations) predict electrophilic attack sites by analyzing frontier molecular orbitals (FMOs). For example, highlights lithioisoquinoline intermediates for directing substitution; similarly, bromine’s electrophilicity can be modeled to prioritize C1/C3 positions. Experimental validation via competitive reactions (e.g., brominating 4-methylisoquinoline vs. analogs with electron-withdrawing groups) clarifies steric/electronic contributions .

Q. What strategies optimize reaction yields in multistep syntheses involving this compound?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 7 hours vs. 24 hours conventional) and improves purity, as shown in for dihydroquinoline derivatives.

- Flash Chromatography : Silica gel with gradient elution (e.g., EtOAc/cyclohexane 1:2) isolates intermediates.

- Crystallization : Recrystallization from pentane/ethyl acetate (70:30) removes byproducts, yielding >95% purity .

Q. How do researchers reconcile discrepancies between computational predictions and experimental spectral data for brominated isoquinolines?

- Methodological Answer : Discrepancies often arise from solvation effects or crystal packing forces unaccounted for in gas-phase DFT models. For example, notes SHELX’s ability to refine crystallographic data against observed diffraction patterns, resolving bond-length deviations. Coupled-cluster (CCSD(T)) methods offer higher accuracy for NMR chemical shift predictions but require significant computational resources .

属性

IUPAC Name |

1,3-dibromo-4-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N/c1-6-7-4-2-3-5-8(7)10(12)13-9(6)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPMEVDSZMYIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C2=CC=CC=C12)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295199 | |

| Record name | Isoquinoline, 1,3-dibromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396762-36-9 | |

| Record name | Isoquinoline, 1,3-dibromo-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1396762-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline, 1,3-dibromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。